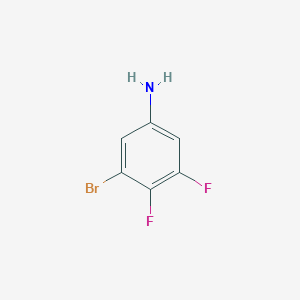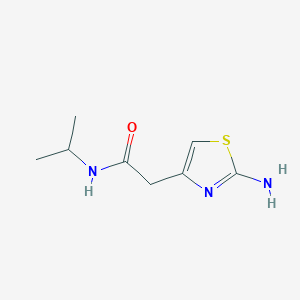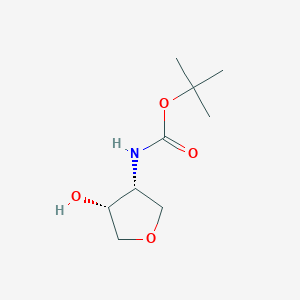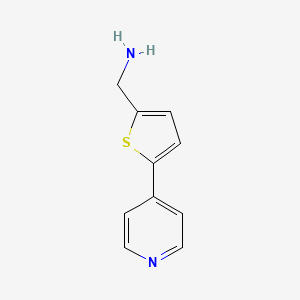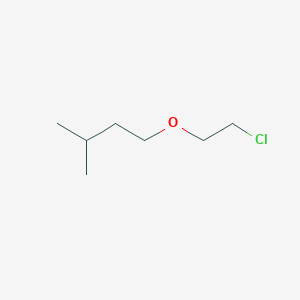
1-(2-Chloroethoxy)-3-methylbutane
Descripción general
Descripción
The compound “1-(2-chloroethoxy)2-methoxyethane” is an organic compound with the molecular formula C5H11ClO2 . It’s important to note that this is not the exact compound you asked for, but it’s structurally similar.
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloroethoxy)-3-methylbutane” are not available, there are methods for synthesizing similar compounds. For instance, 2-(2-chloroethyl) ethanol, an important intermediate of pharmaceutical chemicals, can be synthesized from diglycol .Aplicaciones Científicas De Investigación
Rotational Isomerism Studies
- Infrared Absorption Investigation on Rotational Isomerism : The study by Kuratani and Mizushima (1954) explored the energy differences between rotational isomers of 1,1,2‐trichloroethane in various states, providing insights into the rotational isomerism of similar compounds like 1-(2-Chloroethoxy)-3-methylbutane (Kuratani & Mizushima, 1954).
Chemical Decomposition and Formation
- Thermal Decomposition of 2-Methylbutyl Chloroformate : Dupuy, Goldsmith, and Hudson (1973) discovered the formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate, shedding light on the chemical processes relevant to similar compounds (Dupuy, Goldsmith, & Hudson, 1973).
Molecular Conformations Under Pressure
- Effect of Pressure on Molecular Conformations : Ikawa and Whalley (1984) investigated the effect of pressure on the infrared spectrum of 1,2‐dichloroethane in a 2‐methylbutane solution, providing insights into molecular conformations under varying pressure conditions, applicable to structurally similar molecules (Ikawa & Whalley, 1984).
Optical Rotation and Atomic Dimension
- Optical Rotation and Atomic Dimension Study : Brauns (1937) examined the optical rotation and atomic dimensions of optically active 1-halogeno-2-methylbutanes, which could be relevant for understanding the optical properties of related compounds (Brauns, 1937).
Kinetics of Gas-Phase Decomposition
- Kinetics of the Thermal Gas-Phase Decomposition : Flowers and Öztürk (1975) studied the decomposition of 2,3-epoxy-2-methylbutane, providing valuable information on the kinetics of reactions for similar compounds (Flowers & Öztürk, 1975).
NMR Spectroscopy and Internal Rotation
- NMR Spectroscopy on Halogenated Methylbutanes : Roberts, Hawkins, Bremser, and Borčić (1971) used NMR spectroscopy to determine barriers to internal rotation in halogenated methylbutanes, relevant for understanding the rotational dynamics of similar compounds (Roberts, Hawkins, Bremser, & Borčić, 1971).
Methane Activation and Thermal Evolution
- Tantalum Hydrides and Methane Activation : Soignier et al. (2006) investigated tantalum hydrides on silica for methane activation, which can provide insights into the reactivity of structurally related compounds (Soignier et al., 2006).
Low-Temperature Oxidation Studies
- Low-Temperature Oxidation of 2-Methylbutane : Varkey and Sandler (1969) studied the oxidation of 2-methylbutane at low temperatures, which is relevant for understanding the oxidation behavior of similar compounds (Varkey & Sandler, 1969).
Binary and Ternary Mixture Analysis
- Densities and Viscosities in Mixtures : Iloukhani, Giahshenas, and Khanlarzadeh (2013) measured densities and viscosities in mixtures involving 2-methylbutane, which could be extrapolated to similar chemical systems (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).
Physical State of Methylbutane Derivatives
- Physical State of 2-Methylbutane-1,2,3,4-tetraol : Lessmeier et al. (2018) investigated the physical state of 2-methylbutane-1,2,3,4-tetraol, providing information on the physical properties of structurally similar compounds (Lessmeier, Dette, Godt, & Koop, 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chloroethoxy)-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRZIFKLTQCIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98429-79-9 | |
| Record name | 1-(2-chloroethoxy)-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



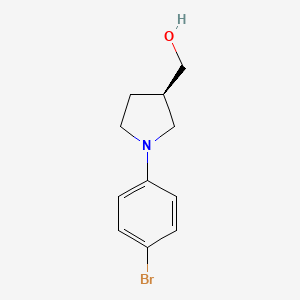
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)

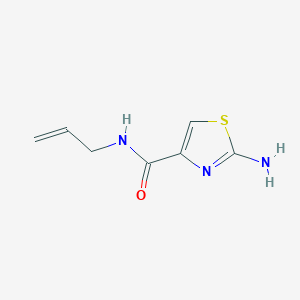
![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)


![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)
